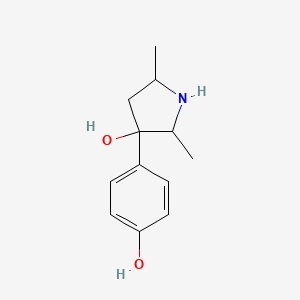
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyphenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,5-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(4-oxophenyl)-2,5-dimethylpyrrolidin-3-ol.
Reduction: Formation of 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidine.
Substitution: Formation of 3-(4-halophenyl)-2,5-dimethylpyrrolidin-3-ol.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a pyrrolidine ring.
4-Hydroxyphenylpyruvic acid: Contains a hydroxyphenyl group and a pyruvic acid moiety.
3-(4-Hydroxyphenyl)amino)propanoic acid: Features an amino group in place of the pyrrolidine ring.
Uniqueness
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol is unique due to the presence of both a hydroxyphenyl group and a pyrrolidine ring with two methyl substitutions. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-7-12(15,9(2)13-8)10-3-5-11(14)6-4-10/h3-6,8-9,13-15H,7H2,1-2H3 |
Clé InChI |
WYPGLEYNLMRLEI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(N1)C)(C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


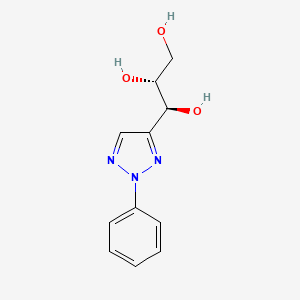
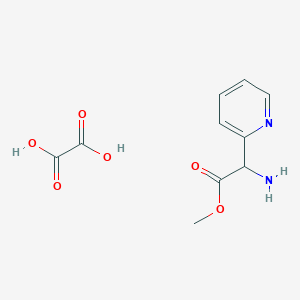
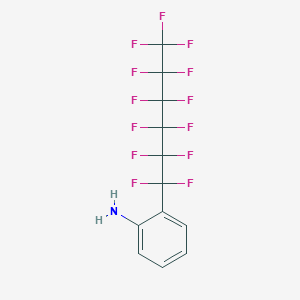
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
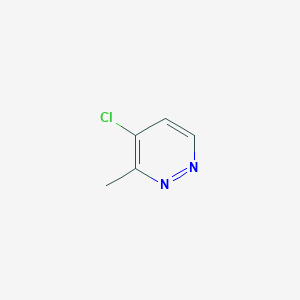
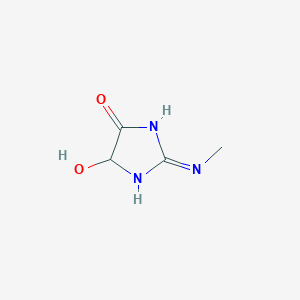
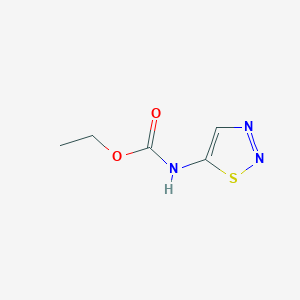
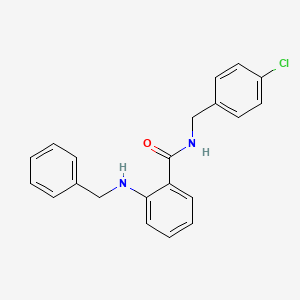
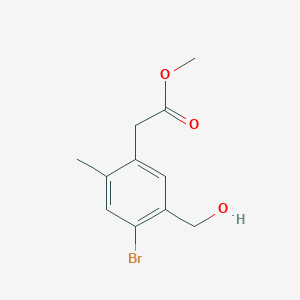
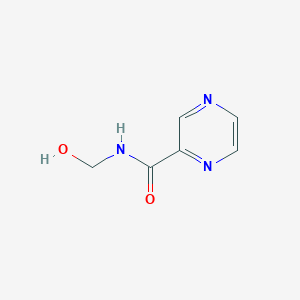
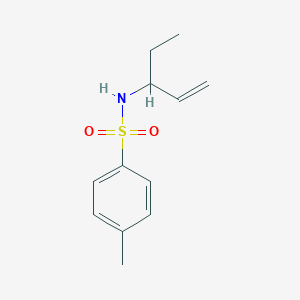
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
![3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)
